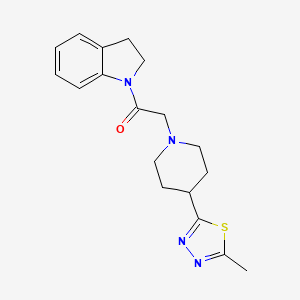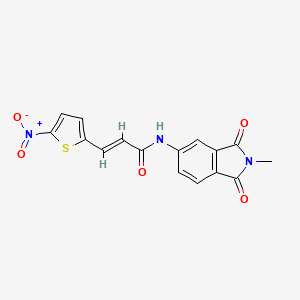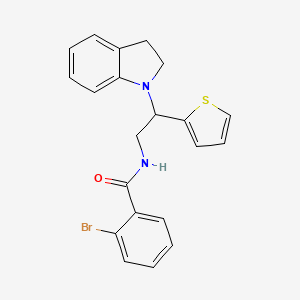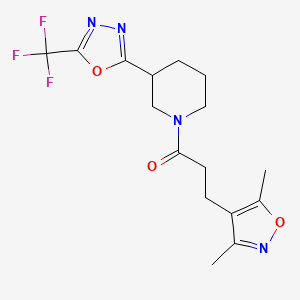![molecular formula C10H17N3O5 B2744602 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid CAS No. 2303565-97-9](/img/structure/B2744602.png)
2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid” has a CAS Number of 2303565-97-9 . It has a molecular weight of 259.26 . The IUPAC name for this compound is 2-(4-(3-aminopropyl)-1H-pyrazol-1-yl)ethan-1-ol oxalate .
Physical and Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results. These properties could be determined through laboratory testing.Aplicaciones Científicas De Investigación
Antiallergic Activity
- Certain derivatives synthesized from related compounds showed significant antiallergic activity, surpassing the effectiveness of standard treatments like disodium cromoglycate (A. Nohara et al., 1985).
Organic Acid-Base Adducts
- Research involving the assembly of crystalline organic acid-base adducts with acidic components, including oxalic acid, revealed potential in constructing diverse molecular architectures (Shouwen Jin et al., 2014).
Platelet Antiaggregating and Other Activities
- N-substituted derivatives related to the chemical structure have demonstrated multiple activities, including platelet antiaggregating, hypotensive, and antiarrhythmic effects in animal studies (O. Bruno et al., 1991).
Hydrogen-Bonded Frameworks
- Research into the formation of hydrogen-bonded frameworks with compounds including oxalic acid could potentially contribute to advancements in molecular engineering and supramolecular chemistry (A. Mahmoudkhani et al., 2001).
Protic Hydroxylic Ionic Liquids
- The synthesis of compounds with variable basicity related to 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid has led to the development of novel hydroxylic ionic liquids with potential applications in various industrial processes (V. Shevchenko et al., 2017).
Antitumor Activity
- Studies on derivatives structurally related to this chemical have focused on their potential antitumor activity, contributing to the development of new therapeutic agents (Catalin V. Maftei et al., 2016).
Solid-State Pharmaceutical Formulation
- Investigations into the solid-state formulation of pharmaceutical compounds structurally similar to 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol have led to the development of stable forms for drug delivery and manufacturing (T. Kojima et al., 2008).
Synthesis of Aminopyrazoles and Pyrazolines
- Research into the synthesis of aminopyrazoles and pyrazolines, which are structurally similar to 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol, has opened up new avenues in the development of compounds with potential biological properties (H. McFadden et al., 1991).
Propiedades
IUPAC Name |
2-[4-(3-aminopropyl)pyrazol-1-yl]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.C2H2O4/c9-3-1-2-8-6-10-11(7-8)4-5-12;3-1(4)2(5)6/h6-7,12H,1-5,9H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQISPVUJVUZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)CCCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carbonyl]-3-phenyl-1H-pyrimidine-2,4-dione](/img/structure/B2744521.png)
![1'-(2-Chloroacetyl)-N,N-dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide](/img/structure/B2744522.png)
![2-(4-ethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2744523.png)




![Methyl 4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}carbamoyl)benzoate](/img/structure/B2744531.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2744532.png)



